molecular formula C7H4ClF3O2 B1486893 3-Chloro-4-(trifluoromethoxy)phenol CAS No. 1000339-94-5

3-Chloro-4-(trifluoromethoxy)phenol

Cat. No. B1486893
M. Wt: 212.55 g/mol
InChI Key: ZDKAPCMMTRJKTR-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4ClF3O2 and a molecular weight of 212.56 . It is used as a reagent in the preparation of isoindolinone compounds as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia, and related disorders .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(trifluoromethoxy)phenol consists of a phenol group with a chlorine atom and a trifluoromethoxy group attached to the benzene ring . The InChI code for this compound is 1S/C7H4ClF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H .


Physical And Chemical Properties Analysis

3-Chloro-4-(trifluoromethoxy)phenol has a predicted boiling point of 215.7±35.0 °C and a predicted density of 1.515±0.06 g/cm3 . Its storage temperature is room temperature under an inert atmosphere .

Scientific Research Applications

Oxidative Transformation by Manganese Oxides

Research by Zhang and Huang (2003) investigated the susceptibility of triclosan and chlorophene, which are structurally similar to 3-Chloro-4-(trifluoromethoxy)phenol, to oxidation by manganese oxides. This study is relevant because it demonstrates the reactivity of compounds with similar structures in environmental contexts, especially in relation to soil and sediment interactions (Zhang & Huang, 2003).

Chlorination in Water Treatment

Rule et al. (2005) studied the reaction of triclosan with free chlorine in water treatment, which is pertinent due to the structural similarities with 3-Chloro-4-(trifluoromethoxy)phenol. The study's insights into chlorination reactions and by-product formation have implications for understanding how similar compounds might behave under similar conditions (Rule et al., 2005).

Environmental Photochemistry

Bianco et al. (2015) provided insights into the environmental photochemistry of triclosan, highlighting the significance of indirect photoreactions in surface waters. This research contributes to understanding the environmental fate and transformations of phenolic compounds, including those structurally related to 3-Chloro-4-(trifluoromethoxy)phenol (Bianco et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKAPCMMTRJKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654245
Record name 3-Chloro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethoxy)phenol

CAS RN

1000339-94-5
Record name 3-Chloro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Thompson, PD O'Connor, AJ Marshall… - European journal of …, 2020 - Elsevier
Phenotypic screening of a 900 compound library of antitubercular nitroimidazole derivatives related to pretomanid against the protozoan parasite Trypanosoma cruzi (the causative …
Number of citations: 13 www.sciencedirect.com

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